L-Tyrosyl-L-isoleucyl-L-leucine
Description
L-Tyrosyl-L-isoleucyl-L-leucine is a tripeptide composed of three amino acids: L-tyrosine (aromatic side chain with a phenol group), L-isoleucine (branched-chain aliphatic side chain), and L-leucine (hydrophobic isobutyl side chain). This peptide sequence is characterized by its unique combination of aromaticity, hydrophobicity, and structural flexibility.
Properties
CAS No. |
60482-98-6 |
|---|---|
Molecular Formula |
C21H33N3O5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H33N3O5/c1-5-13(4)18(20(27)23-17(21(28)29)10-12(2)3)24-19(26)16(22)11-14-6-8-15(25)9-7-14/h6-9,12-13,16-18,25H,5,10-11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,16-,17-,18-/m0/s1 |
InChI Key |
HVPPEXXUDXAPOM-MGHWNKPDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or periodate (IO4-) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Tyrosyl-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.
Biology: The compound is studied for its role in protein-protein interactions and signal transduction pathways.
Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in phosphorylation events, which are crucial for signal transduction. The isoleucine and leucine residues contribute to the peptide’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between L-Tyrosyl-L-isoleucyl-L-leucine and related peptides:
*Assumed based on standard amino acid formulas. †Calculated using average isotopic masses.
Key Observations:
Sequence Variability : The inclusion of proline (e.g., in ) introduces conformational constraints due to its cyclic side chain, whereas linear tripeptides like this compound exhibit greater flexibility.
Functional Groups :
- Sulfur-containing residues (e.g., methionine in ) enhance redox reactivity.
- Charged residues (lysine, arginine in ) enable electrostatic interactions absent in the target tripeptide.
Molecular Weight : Larger peptides (e.g., 14-mer in ) have significantly higher molecular weights (>1000 g/mol), impacting membrane permeability and bioavailability.
Chromatographic and Analytical Comparisons
and highlight chromatographic methods for separating amino acids and peptides. For instance:
- HPLC and Mass Spectrometry : this compound’s hydrophobicity (due to Ile and Leu) would result in longer retention times compared to polar peptides like L-lysyl-L-glutaminyl derivatives .
- Validation Challenges : Peptides with proline (e.g., ) may require specialized columns to resolve conformational isomers, unlike linear tripeptides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
